molecular formula C24H30N2O6 B11041560 N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide

N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11041560
M. Wt: 442.5 g/mol
InChI Key: UWJPQMDJWUNIIL-UHFFFAOYSA-N
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Description

N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a methoxyphenyl group, and a trimethoxybenzamide group. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexylcarbonyl intermediate: This step involves the reaction of cyclohexanone with an appropriate amine to form the cyclohexylcarbonyl intermediate.

    Coupling with 4-methoxyphenylamine: The intermediate is then reacted with 4-methoxyphenylamine under controlled conditions to form the desired amide linkage.

    Introduction of the trimethoxybenzamide group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide
  • N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide
  • N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide

Uniqueness

N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-(cyclohexanecarbonylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H30N2O6/c1-29-19-11-10-17(14-18(19)26-23(27)15-8-6-5-7-9-15)25-24(28)16-12-20(30-2)22(32-4)21(13-16)31-3/h10-15H,5-9H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

UWJPQMDJWUNIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3CCCCC3

Origin of Product

United States

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